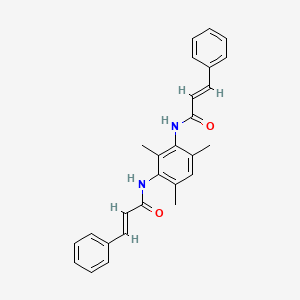
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are known for their unique chemical properties and wide range of applications in various fields. The purpose of
Mechanism of Action
The mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is not fully understood, but it is believed to act as a non-covalent inhibitor of enzymes and proteins. It has been found to bind to the active site of enzymes and prevent them from catalyzing their reactions. In addition, it has been shown to interact with various proteins and modulate their activity.
Biochemical and Physiological Effects:
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the activity of various proteins, including transcription factors and receptors. These effects suggest that it may have potential applications in the development of new drugs and therapeutic agents.
Advantages and Limitations for Lab Experiments
The advantages of using N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) in lab experiments include its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Future Directions
There are many potential future directions for the study of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide). One possible direction is the development of new drugs and therapeutic agents based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, the synthesis and modification of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) could lead to the development of new materials and compounds with unique properties.
Synthesis Methods
The synthesis of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying protein-ligand interactions, as well as for the development of new drugs and therapeutic agents. In addition, it has been used in the development of new materials and as a building block for the synthesis of other compounds.
properties
IUPAC Name |
(E)-3-phenyl-N-[2,4,6-trimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-18-20(2)27(29-25(31)17-15-23-12-8-5-9-13-23)21(3)26(19)28-24(30)16-14-22-10-6-4-7-11-22/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-14+,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMTXXULHDHVON-YXLFCKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C=CC2=CC=CC=C2)C)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1NC(=O)/C=C/C2=CC=CC=C2)C)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)
![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)


![1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)

![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)